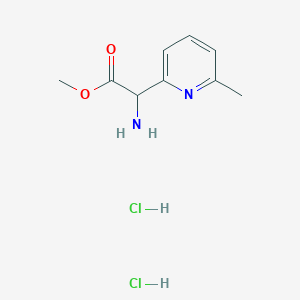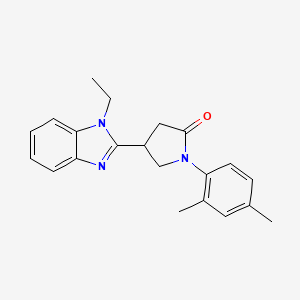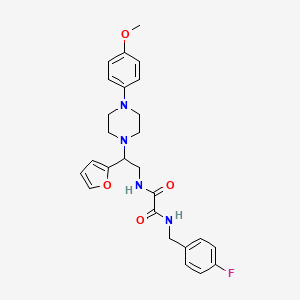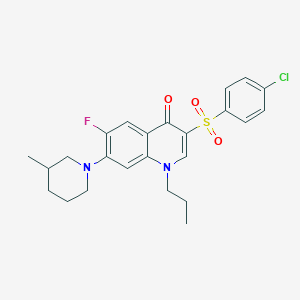
2-methoxy-4,5-dimethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-4,5-dimethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a fascinating compound with multiple potential applications in the fields of chemistry, biology, medicine, and industry. Its complex structure, featuring various functional groups such as methoxy, dimethyl, and sulfonamide, makes it a versatile entity for different reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis often begins with readily available benzenesulfonamide derivatives.
Methoxylation and Dimethylation: : These steps involve introducing methoxy and dimethyl groups under controlled conditions using methylating agents.
Quinoline Formation: : This can be achieved via cyclization reactions, often under high-temperature conditions.
Sulfonylation: : Adding the sulfonyl group usually requires sulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound can be optimized through continuous flow chemistry, where reactions are carried out in a streamlined, controlled manner. Large-scale sulfonation reactors and advanced purification techniques ensure high yields and purity.
化学反应分析
Types of Reactions
Oxidation: : The methoxy group can be oxidized under strong oxidizing conditions, transforming it into a more reactive species.
Reduction: : The sulfonamide group can undergo reduction, often leading to the cleavage of the sulfonyl group.
Substitution: : The aromatic ring can participate in various substitution reactions, often facilitated by electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenating agents like chlorine or bromine, Lewis acids for activation.
Major Products
Oxidation Products: : These can include aldehydes, ketones, or carboxylic acids.
Reduction Products: : Amines, deprotected sulfonamides.
Substitution Products: : Halogenated derivatives, nitro compounds.
科学研究应用
This compound's unique structure lends itself to various scientific research applications:
Chemistry: : Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Potential application in studying enzyme inhibition and protein binding due to its diverse functional groups.
Medicine: : Investigation into its potential as an anti-inflammatory or anti-cancer agent.
Industry: : Utilized in the synthesis of advanced materials, including polymers and specialty chemicals.
作用机制
The compound exerts its effects through various mechanisms:
Molecular Targets: : It can interact with proteins, enzymes, and receptors due to its sulfonamide group, which mimics certain biological substrates.
Pathways Involved: : It may inhibit specific enzymes by binding to their active sites, blocking substrate access, or altering enzyme configuration.
相似化合物的比较
Similar Compounds
4-methoxy-N-(1-methylsulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
2,4-dimethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Highlighting Its Uniqueness
Structural Complexity: : The presence of both methoxy and dimethyl groups in the benzene ring adds to its uniqueness compared to similar compounds.
Functional Versatility: : The sulfonamide and sulfonyl groups provide a wide range of chemical reactivity, making it more versatile for different applications.
In essence, 2-methoxy-4,5-dimethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide stands out due to its intricate structure and broad applicability in various scientific domains.
属性
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-13-10-18(26-3)19(11-14(13)2)28(24,25)20-16-8-7-15-6-5-9-21(17(15)12-16)27(4,22)23/h7-8,10-12,20H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBYBQBVMFWXEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2724272.png)
![2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B2724273.png)
![5-methyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2724274.png)
![N-(2-Cyano-1-methoxypropan-2-yl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2724275.png)
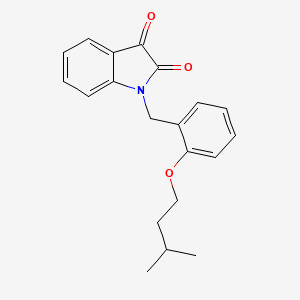
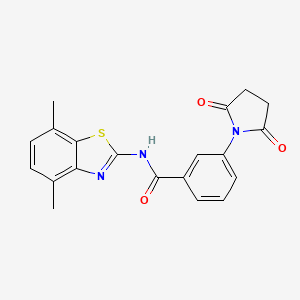
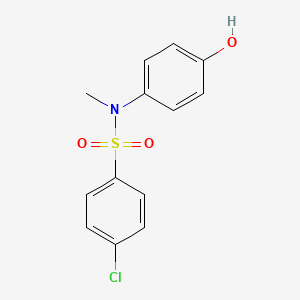
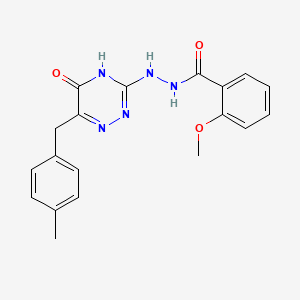
![5-(4-fluorophenyl)sulfonyl-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2724287.png)
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide](/img/structure/B2724288.png)
